REACTION_CXSMILES
|
[N:1]1([C:6]2[CH2:7][CH2:8][C:9]3[C:14]([CH:15]=2)=[CH:13][C:12]([C:16]([OH:18])=O)=[CH:11][CH:10]=3)[CH:5]=[CH:4][N:3]=[CH:2]1.[NH3:19]>CN(C=O)C>[N:1]1([C:6]2[CH2:7][CH2:8][C:9]3[C:14]([CH:15]=2)=[CH:13][C:12]([C:16](=[O:18])[NH2:19])=[CH:11][CH:10]=3)[CH:5]=[CH:4][N:3]=[CH:2]1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C=1CCC2=CC=C(C=C2C1)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
with stirring, for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
Cooling in an ice bath
|
Type
|
WAIT
|
Details
|
to stand for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The ammonium salt was filtered off
|
Type
|
ADDITION
|
Details
|
Et2O was added
|
Type
|
CUSTOM
|
Details
|
giving a precipitate which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel with CHCl3
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C=1CCC2=CC=C(C=C2C1)C(N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |